

Application Notes and Protocols: Cryo-EM Structure of HCAR2 in Complex with Agonists

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Compound of Interest

Compound Name: HCAR2 agonist 1

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These application notes provide a comprehensive overview of the cryo-electron microscopy (cryo-EM) structures of the human hydroxycarboxylic acid receptor 2 (HCAR2) in complex with various agonists. Detailed protocols for key experiments are included to facilitate the replication and extension of these findings in other research settings.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular metabolism and immune responses. It is activated by endogenous ligands such as the ketone body β -hydroxybutyrate (β -OHB) and is the molecular target for the dyslipidemia drug niacin.^[1] The therapeutic potential of targeting HCAR2 is significant; however, the development of new drugs has been hampered by side effects such as flushing, which is associated with the activation of specific signaling pathways.

Recent breakthroughs in cryo-electron microscopy have provided high-resolution structures of HCAR2 in its active state, bound to a variety of agonists and coupled to its cognate G protein (Gi). These structures offer unprecedented insights into the molecular mechanisms of ligand recognition, receptor activation, and the structural basis for biased agonism. This information is invaluable for the structure-based design of novel HCAR2 modulators with improved therapeutic profiles.

Data Presentation

Table 1: Cryo-EM Structural Data of HCAR2-Agonist-Gαi Complexes

This table summarizes the resolutions of recently determined cryo-EM structures of human HCAR2 in complex with various agonists and the Gαi protein.

Agonist	PDB ID	Resolution (Å)	Reference
Niacin	8IJA	2.69	[2]
Acipimox	-	3.23	[2]
MK-6892	-	3.25	[2]
Apo (no agonist)	-	3.28	[2]
Niacin + Compound 9n (Allosteric)	8JII	2.55	
β-hydroxybutyrate (3-HB) + Compound 9n	-	2.60	
MK-6892	-	2.76	
GSK256073	-	3.3	
Monomethyl Fumarate (MMF)	-	3.75	

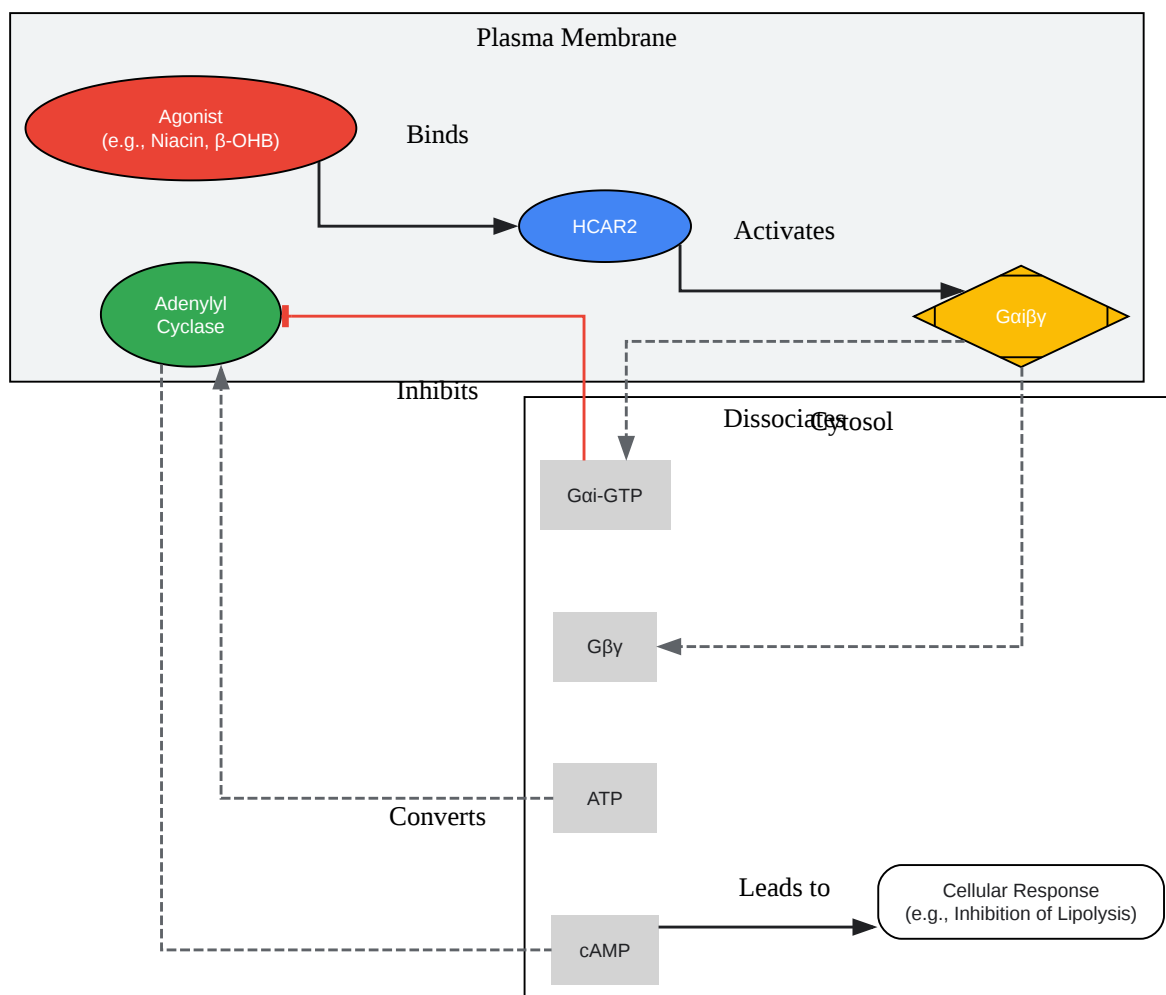
Table 2: Agonist Potencies at HCAR2

This table provides the half-maximal effective concentration (EC50) values for various agonists, indicating their potency in activating HCAR2-mediated signaling.

Agonist	Assay	EC50 (μM)	Reference
Niacin	cAMP Inhibition	0.06 - 0.25	
Acipimox	cAMP Inhibition	2.6 - 6	
MK-6892	cAMP Inhibition	0.016	
Niacin	NanoBiT-Gi1 Dissociation	0.117	
MK-6892	NanoBiT-Gi1 Dissociation	0.080	
β-hydroxybutyrate (3-HB)	NanoBiT-Gi1 Dissociation	900	

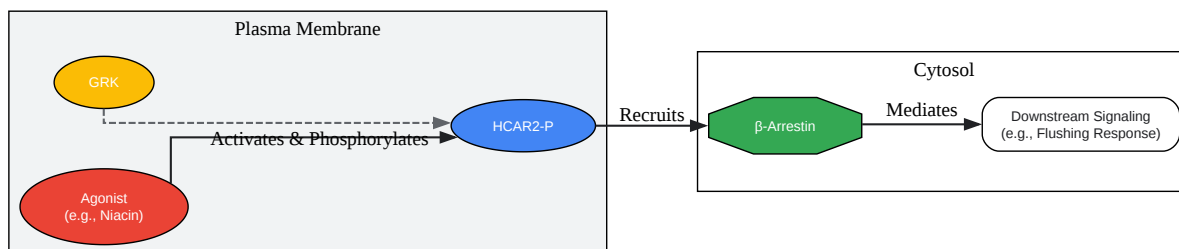
Signaling Pathways

HCAR2 activation by agonists primarily leads to the coupling of the inhibitory G protein, G_{ai}. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is central to the anti-lipolytic effects of HCAR2 agonists. Additionally, HCAR2 can signal through a β-arrestin pathway, which is implicated in the flushing side-effect associated with niacin.



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Caption: HCAR2 Gi-mediated signaling pathway.



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Caption: HCAR2 β -arrestin signaling pathway.

Experimental Protocols

The following protocols are generalized from methodologies reported in recent publications on HCAR2 cryo-EM structures.

Expression and Purification of the HCAR2-G α i Complex

This protocol describes the generation of the HCAR2-G α i complex using a baculovirus expression system in Sf9 insect cells.

a. Construct Design:

- **HCAR2:** Full-length human HCAR2 is cloned into a modified pFastBac vector. To enhance expression and stability, an N-terminal fusion with thermostabilized apocytochrome b562RIL (BRIL) is often included.
- **G protein:** Human G α i1 (with mutations to create a dominant-negative version that stabilizes the complex), G β 1, and G γ 2 subunits are used.

b. Protein Expression:

- Generate recombinant baculoviruses for HCAR2 and the G protein subunits using the Bac-to-Bac system (Thermo Fisher Scientific).
- Co-infect Sf9 insect cells (at a density of $2.5\text{--}3.0 \times 10^6$ cells/mL) with the HCAR2 and G protein viruses.
- Harvest the cells by centrifugation 48-60 hours post-infection.

c. Complex Formation and Purification:

- Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, protease inhibitors).
- Lyse the cells by sonication or douncing.
- Solubilize the membranes by adding a detergent (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesterol hemisuccinate (CHS)) and incubating for 1-2 hours at 4°C.
- Clarify the lysate by ultracentrifugation.
- To stabilize the agonist-bound complex, add the desired agonist (e.g., 100 μM MK-6892) and a G protein-stabilizing antibody fragment (scFv16).
- Perform affinity chromatography using an anti-FLAG M1 antibody resin, followed by washing steps.
- Elute the complex with a buffer containing FLAG peptide.
- Further purify the complex by size-exclusion chromatography (SEC) using a column equilibrated with a detergent-containing buffer (e.g., HEPES buffer with GDN).

Cryo-EM Sample Preparation and Data Collection

a. Grid Preparation:

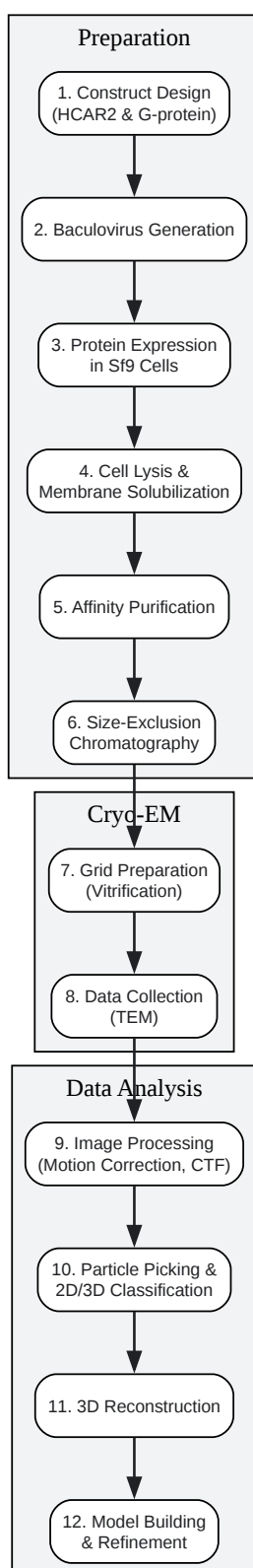
- Apply 3-4 μL of the purified HCAR2-G α i complex (at a concentration of 5-10 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).

- Immediately blot the grid for 3-4 seconds to remove excess liquid.
- Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark IV, Thermo Fisher Scientific).

b. Data Collection:

- Screen the frozen grids for ice quality and particle distribution using a transmission electron microscope (TEM) such as a Titan Krios.
- Collect data automatically using software like EPU. Data is typically collected as movie stacks using a direct electron detector.

Experimental Workflow Diagram



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Caption: Experimental workflow for HCAR2 cryo-EM.

Conclusion

The cryo-EM structures of HCAR2 in complex with various agonists have significantly advanced our understanding of this important therapeutic target. The detailed structural information, combined with functional data, provides a solid foundation for the rational design of next-generation HCAR2-targeting drugs with improved efficacy and reduced side effects. The protocols outlined in these notes are intended to serve as a guide for researchers aiming to study the structural biology of HCAR2 and other related GPCRs.

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